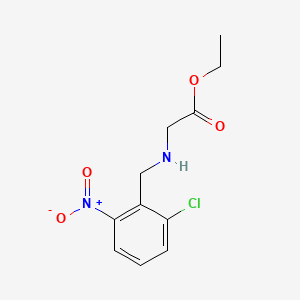

Ethyl (2-chloro-6-nitrobenzyl)aminoacetate

説明

Ethyl (2-chloro-6-nitrobenzyl)aminoacetate, also known as ECNB, is a synthetic compound that has been used as an intermediate in organic synthesis, as a reagent in scientific research, and as a catalyst for various reactions. ECNB is a versatile compound that has been used in a variety of contexts, including drug discovery, chemical synthesis, and biochemistry.

科学的研究の応用

Ethyl (2-chloro-6-nitrobenzyl)aminoacetate has been used in a variety of scientific research applications, including drug discovery, chemical synthesis, and biochemistry. In drug discovery, Ethyl (2-chloro-6-nitrobenzyl)aminoacetate has been used to synthesize novel compounds that can be used as potential drug candidates. In chemical synthesis, Ethyl (2-chloro-6-nitrobenzyl)aminoacetate has been used as a reagent in various reactions, such as the synthesis of amines and amides. In biochemistry, Ethyl (2-chloro-6-nitrobenzyl)aminoacetate has been used to study enzyme-substrate interactions and to investigate the role of enzymes in various biochemical pathways.

作用機序

Ethyl (2-chloro-6-nitrobenzyl)aminoacetate is a synthetic compound that is not naturally produced in the body. As such, it does not have a direct mechanism of action. However, its effects on the body can be studied through its interaction with enzymes and other proteins. For example, Ethyl (2-chloro-6-nitrobenzyl)aminoacetate has been used to study the role of enzymes in various biochemical pathways, such as the synthesis of amines and amides.

Biochemical and Physiological Effects

The biochemical and physiological effects of Ethyl (2-chloro-6-nitrobenzyl)aminoacetate are not fully understood. However, it has been used in a variety of scientific research applications, such as drug discovery, chemical synthesis, and biochemistry. In drug discovery, Ethyl (2-chloro-6-nitrobenzyl)aminoacetate has been used to synthesize novel compounds that can be used as potential drug candidates. In chemical synthesis, Ethyl (2-chloro-6-nitrobenzyl)aminoacetate has been used as a reagent in various reactions, such as the synthesis of amines and amides. In biochemistry, Ethyl (2-chloro-6-nitrobenzyl)aminoacetate has been used to study enzyme-substrate interactions and to investigate the role of enzymes in various biochemical pathways.

実験室実験の利点と制限

The main advantage of using Ethyl (2-chloro-6-nitrobenzyl)aminoacetate in laboratory experiments is its versatility. It can be used as a reagent in a variety of reactions and can be used to synthesize novel compounds. Additionally, Ethyl (2-chloro-6-nitrobenzyl)aminoacetate is relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to using Ethyl (2-chloro-6-nitrobenzyl)aminoacetate in laboratory experiments. For example, Ethyl (2-chloro-6-nitrobenzyl)aminoacetate is a synthetic compound and is not naturally produced in the body, so its effects on the body are not fully understood. Additionally, Ethyl (2-chloro-6-nitrobenzyl)aminoacetate is a relatively unstable compound and can degrade over time, so it is important to store it properly and use it quickly.

将来の方向性

There are a number of potential future directions for Ethyl (2-chloro-6-nitrobenzyl)aminoacetate. Firstly, Ethyl (2-chloro-6-nitrobenzyl)aminoacetate could be used to synthesize novel compounds that could be used as potential drug candidates. Additionally, Ethyl (2-chloro-6-nitrobenzyl)aminoacetate could be used to study enzyme-substrate interactions in more detail, as well as to investigate the role of enzymes in various biochemical pathways. Finally, Ethyl (2-chloro-6-nitrobenzyl)aminoacetate could be used to develop more efficient and cost-effective methods for synthesizing other compounds.

特性

IUPAC Name |

ethyl 2-[(2-chloro-6-nitrophenyl)methylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4/c1-2-18-11(15)7-13-6-8-9(12)4-3-5-10(8)14(16)17/h3-5,13H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLSJYYIIHHOLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

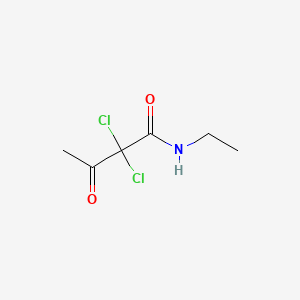

Canonical SMILES |

CCOC(=O)CNCC1=C(C=CC=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2-chloro-6-nitrobenzyl)aminoacetate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate](/img/structure/B585106.png)